molecular formula C7H13N B1527010 1-Azaspiro[3.4]octane CAS No. 57174-62-6

1-Azaspiro[3.4]octane

Cat. No.: B1527010
CAS No.: 57174-62-6
M. Wt: 111.18 g/mol
InChI Key: DFAKAYKNPJMQSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-azaspiro[3.4]octane has been explained in a study . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .


Molecular Structure Analysis

The molecular structure of 1-Azaspiro[3.4]octane is represented by the Inchi Code 1S/C6H11NO/c1-3-7-5-6 (1)2-4-8-6/h7H,1-5H2 .


Chemical Reactions Analysis

The chemical reactions of this compound involve the annulation of the cyclopentane ring and the four-membered ring . The ratio of isomers produced by oxidant attack of either of the exocyclic double bond orientations was 9:1 for aromatic ketimines and 7:1 for aliphatic ketimines .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 113.16 . It is a solid at room temperature . The compound is stored in a refrigerator .

Scientific Research Applications

Synthesis of Novel Spirocycles

New classes of thia/oxa-azaspiro[3.4]octanes have been synthesized to serve as multifunctional and structurally diverse modules for drug discovery. This includes enantioselective approaches to these spirocycles, enhancing their potential in medicinal chemistry (Li, Rogers-Evans, & Carreira, 2013).

Structural and Conformational Analysis

1-Oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives underwent structural and conformational analysis using NMR spectroscopy. This study helped in understanding the steric and electronic effects of substituents, crucial for designing spirocyclic compounds with specific properties (Montalvo-González & Ariza-Castolo, 2012).

Novel Synthesis Approaches

The synthesis of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system, found in oxazolomycin, was achieved for the first time. This includes a description of both optically active and racemic systems, expanding the toolkit for synthesizing complex spirocyclic structures (Papillon & Taylor, 2000).

Annulation Strategies

Annulation strategies for synthesizing 2-azaspiro[3.4]octane were developed, employing readily available materials and conventional chemical transformations. This provides a versatile approach to creating spirocyclic compounds (Ramesh, Balakumar, Rizzo, & Zhang, 2019).

Diversity-Oriented Synthesis

Multicomponent condensation processes were used to rapidly access omega-unsaturated dicyclopropylmethylamines. These were then converted into heterocyclic 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes, offering significant potential for chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).

Asymmetric Synthesis for Drug Discovery

Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes, a motif important for modern drug discovery, was reported. This method showcases efficient and diastereoselective synthesis applicable to other azaspirocycles (Reddy et al., 2019).

Safety and Hazards

1-Azaspiro[3.4]octane is considered hazardous. It is harmful if swallowed or in contact with skin . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Properties

IUPAC Name

1-azaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-4-7(3-1)5-6-8-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAKAYKNPJMQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azaspiro[3.4]octane
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1-Azaspiro[3.4]octane
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Reactant of Route 6
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